molecular formula C15H13NO2 B12551042 2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- CAS No. 144698-97-5

2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)-

Cat. No.: B12551042
CAS No.: 144698-97-5
M. Wt: 239.27 g/mol
InChI Key: UEOFDRZQHLTIIF-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)-: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a hydroxyl group on the other, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol, while the nitro group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules.

Biology

In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It has been shown to inhibit the growth of certain bacterial and fungal strains.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer activities. The presence of the amino and hydroxyl groups allows for modifications that can enhance its biological activity.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of colorants.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors, leading to the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)-: Similar structure but with a hydroxyl group instead of an amino group.

    2-Propen-1-one, 1-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

The presence of both amino and hydroxyl groups in 2-Propen-1-one, 1-(4-aminophenyl)-3-(2-hydroxyphenyl)- makes it unique compared to its analogs. These functional groups allow for a wider range of chemical modifications and biological activities, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

144698-97-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

1-(4-aminophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H13NO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H,16H2

InChI Key

UEOFDRZQHLTIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)O

Origin of Product

United States

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